molecular formula C17H17F2NO3 B14048841 (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate

Cat. No.: B14048841
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-OVOOGNLCSA-N
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Description

(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure and the presence of both amine and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the cyclopropane intermediate.

    Esterification: The final step involves the esterification of the amine intermediate with ®-2-hydroxy-2-phenylacetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohols or amides.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine and ester functional groups. Its chiral nature makes it valuable for studying stereoselective processes.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the industrial sector, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
  • (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate

Uniqueness

The uniqueness of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both amine and ester functional groups, along with the difluorophenyl moiety, provides a versatile platform for various applications in research and industry.

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1

InChI Key

GUESUQPLVFMJIT-OVOOGNLCSA-N

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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